molecular formula C25H21FN2O2S B2492863 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 338957-06-5

1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2492863
CAS No.: 338957-06-5
M. Wt: 432.51
InChI Key: CRBUWOMAQORABC-UHFFFAOYSA-N
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Description

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound characterized by its complex molecular structure, which includes an imidazole ring substituted with allyl, fluorobenzyl, sulfonyl, and diphenyl groups

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBUWOMAQORABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Fluorobenzyl Substitution: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, using 3-fluorobenzyl chloride and a suitable nucleophile.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and allyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Imidazoles: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has been studied for its biological activities , particularly in the following areas:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve inhibition of specific bacterial enzymes or disruption of cell membrane integrity.
  • Anticancer Potential: Research has shown that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Its ability to bind to receptors or enzymes related to cancer metabolism is under investigation.
  • Enzyme Inhibition Studies: The compound's interaction with enzymes such as cyclooxygenase and lipoxygenase has been explored, suggesting potential use as an anti-inflammatory agent.

Material Science Applications

In addition to its biological applications, 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is also being investigated for use in material science:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can improve thermal stability and mechanical strength.
  • Catalysis: It has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with metal centers.

Synthesis and Industrial Production

The synthesis of 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazole Ring: This can be achieved through the condensation of benzil with appropriate amines in the presence of acid catalysts.
  • Introduction of the Allyl Group: The allyl group is introduced via alkylation reactions using allyl bromide and bases like potassium carbonate.
  • Sulfonation Reaction: The introduction of the sulfonyl group can be performed using sulfonating agents on the fluorobenzyl derivative.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various bacterial strains revealed that 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanism Investigation

Research focusing on breast cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. Mechanistic studies suggested that it may induce cell cycle arrest at the G2/M phase through modulation of cyclin-dependent kinases.

Mechanism of Action

The mechanism of action of 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorobenzyl groups are critical for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Allyl-2-[(3-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
  • 1-Allyl-2-[(3-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
  • 1-Allyl-2-[(3-bromobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

Uniqueness: 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is C25H21FN2O2SC_{25}H_{21}FN_2O_2S with a molar mass of approximately 432.51 g/mol. Its unique structure includes an allyl group, a sulfonyl group, and two phenyl groups attached to the imidazole ring, which may enhance its biological activity compared to simpler imidazole derivatives.

PropertyValue
Molecular FormulaC25H21FN2O2S
Molar Mass432.51 g/mol
Density1.20 ± 0.1 g/cm³
Boiling Point608.5 ± 65.0 °C
pKa0.62 ± 0.10

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole possess antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation
In a study by Jain et al., several imidazole derivatives were synthesized and evaluated for their antimicrobial activity using the cylinder wells diffusion method against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like Norfloxacin.

CompoundPathogenMethod UsedMIC (µg/mL)
1aS. aureusCylinder Wells Diffusion8
1bE. coliCylinder Wells Diffusion16

Anticancer Activity

The potential anticancer effects of imidazole derivatives have also been explored extensively. The presence of the imidazole ring is often linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings
A review on imidazole derivatives highlighted their therapeutic potential in cancer treatment, noting that compounds with similar structures to 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole have shown promising results in inhibiting tumor growth in vitro and in vivo.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Imidazole derivatives are known to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The structural features may facilitate binding to specific receptors involved in disease pathways, potentially modulating cellular responses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted imidazoles typically involves multi-component oxidative reactions or condensation of aldehydes, ammonium acetate, and benzil derivatives. For example, Scheme 46 in details the synthesis of structurally analogous 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole via a coupling reaction (73% yield). Optimizing solvent systems (e.g., acetic acid for cyclization) and stoichiometric ratios of sulfonylating agents (e.g., 3-fluorobenzyl sulfonyl chloride) is critical to avoid side products like over-sulfonated derivatives. Purity can be verified via HPLC or TLC, with recrystallization in ethanol/water mixtures recommended .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazole N-H (~3376 cm⁻¹) stretches ().
  • NMR : ¹H/¹³C NMR to confirm allyl, fluorobenzyl, and phenyl substituents. For example, the allyl proton signals typically appear as a multiplet at δ 5.2–5.8 ppm.
  • HRMS : High-resolution mass spectrometry (e.g., m/z 347.1555 [M+H]+ for a related compound in ) ensures molecular formula accuracy.
  • X-ray crystallography : SHELX-based refinement ( ) resolves stereoelectronic effects of the sulfonyl group on crystal packing .

Advanced Research Questions

Q. What strategies address conflicting biological activity data for sulfonated imidazoles in antimicrobial assays?

  • Methodological Answer : Contradictions often arise from variations in bacterial strains, assay protocols, or compound solubility. For example, highlights that nitro and sulfonyl substituents enhance antibacterial activity by disrupting membrane integrity, but poor aqueous solubility (common in diphenyl imidazoles) may lead to false negatives. Solutions include:

  • Solubility enhancement : Use DMSO/PBS co-solvents at <1% v/v to avoid cytotoxicity.
  • Dose-response curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify sub-MIC effects.
  • Structural analogs : Compare with halogenated derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in ) to isolate substituent-specific effects .

Q. How can computational modeling predict the reactivity of the sulfonyl group in catalytic or medicinal applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the 3-fluorobenzylsulfonyl group, which stabilizes transition states in nucleophilic substitutions. Software like Gaussian or ORCA can predict:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the imidazole ring.
  • Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
  • Validation via experimental kinetics (e.g., Hammett plots) is essential .

Q. What crystallographic challenges arise during refinement of imidazole derivatives, and how are they resolved?

  • Methodological Answer : Common issues include:

  • Disorder in allyl/sulfonyl groups : Use SHELXL ( ) with ISOR and DELU restraints to model anisotropic displacement.
  • Twinned crystals : Employ TwinRotMat in PLATON to refine data from non-merohedral twins.
  • Hydrogen bonding networks : Mercury CSD ( ) visualizes N–H···O=S interactions, which stabilize crystal packing. Example: N–H···N distances of ~2.93 Å observed in analogous structures ( ) .

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